Oxfenicine, chemically known as (S)-2-amino-2-(4-hydroxyphenyl)acetic acid, is a synthetic compound primarily investigated for its cardioprotective properties. [] It acts as a prodrug, converting to its active metabolite, 4-hydroxyphenylglyoxylate, in the body. [] Oxfenicine's primary research focus revolves around its ability to inhibit fatty acid oxidation, specifically targeting carnitine palmitoyltransferase I (CPT I), a crucial enzyme in this metabolic pathway. [, , ] This selective inhibition has made it a valuable tool for studying cardiac metabolism and exploring potential therapeutic interventions for conditions like ischemia-reperfusion injury, heart failure, and diabetic cardiomyopathy. [, , , , , , , ]
Oxfenicine is classified as a fatty acid oxidation inhibitor and is derived from phenylglycine. It has been studied for its potential therapeutic applications in metabolic syndromes, particularly those associated with insulin resistance and obesity. The compound's ability to selectively inhibit CPT-1b makes it particularly relevant in contexts where modulation of fatty acid metabolism is desired .
The synthesis of oxfenicine involves a reduction process of phenylglycine using lithium in liquid ammonia, which leads to the formation of 1,4-cyclohexadienylglycine. This synthetic route is notable for its use of lithium as a reducing agent, which facilitates the conversion of the starting material into the desired product through controlled conditions that promote selectivity and yield .
Oxfenicine has a distinct molecular structure characterized by its hydroxyl group and glycine backbone. The compound's structural formula can be represented as follows:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of oxfenicine during synthesis.
Oxfenicine primarily participates in reactions that inhibit fatty acid oxidation through its interaction with carnitine palmitoyltransferase-1. The inhibition mechanism involves binding to the enzyme, thereby preventing the conversion of long-chain acyl-CoAs into acylcarnitines, which are essential for mitochondrial transport.
In the presence of oxfenicine, this reaction is significantly reduced, leading to decreased fatty acid oxidation rates .
The mechanism by which oxfenicine exerts its effects is primarily through the selective inhibition of CPT-1b. By blocking this enzyme, oxfenicine reduces the transport of long-chain fatty acids into mitochondria for β-oxidation, thus promoting an increase in glucose metabolism.
Experimental studies have demonstrated that oxfenicine treatment results in significant alterations in metabolic pathways, including increased insulin sensitivity and modifications in lipid metabolism within adipose tissues.
Oxfenicine exhibits several notable physical and chemical properties:
These properties are crucial for understanding how oxfenicine can be effectively utilized in both laboratory settings and potential therapeutic applications.
Oxfenicine has several scientific applications, particularly in metabolic research:
Recent studies have highlighted its potential role in cancer therapy by modulating lipid metabolism pathways that are often dysregulated in tumor cells .
Oxfenicine emerged in the early 1980s from systematic investigations into compounds capable of modulating myocardial substrate utilization. Researchers recognized that shifting cardiac energy metabolism from fatty acid oxidation toward glucose utilization could potentially improve cardiac efficiency, particularly under ischemic conditions. Initial pharmacological characterization revealed oxfenicine's unique prodrug mechanism: it undergoes transamination within tissues to form its active metabolite, 4-hydroxyphenylglyoxylate (4-HPG). This metabolite was identified as the actual mediator of metabolic effects [2] [6].
Early in vivo studies demonstrated oxfenicine's ability to significantly reduce fatty acid oxidation in cardiac tissue. When administered to animal models at approximately 33 mg/kg, oxfenicine produced a 20% reduction in ¹⁴CO₂ production from radiolabeled palmitate, indicating suppressed fatty acid oxidation. This metabolic shift was accompanied by measurable physiological changes, including a 55% increase in maximum left ventricular dP/dt (a measure of cardiac contractility) in swine heart preparations subjected to ischemic conditions [4]. Concurrent biochemical analyses revealed significant depletion of key metabolic intermediates following oxfenicine treatment, including a 33% reduction in acyl-CoA and a 70% reduction in acyl-carnitine levels in ischemic myocardial tissue [4]. These early findings positioned oxfenicine as a cardioprotective agent targeting metabolic pathways rather than hemodynamic parameters, distinguishing it from conventional cardiovascular drugs of that era.
Table 1: Key Milestones in Early Oxfenicine Research
Year | Discovery/Advance | Experimental Model | Significance | Reference Context |
---|---|---|---|---|
Early 1980s | Initial identification as fatty acid oxidation inhibitor | Isolated heart preparations | Established cardioprotective potential | [1] [4] |
1985 | Identification of active metabolite (4-HPG) and CPT1 inhibition mechanism | Isolated mitochondria | Elucidated molecular target | [2] [6] |
1987 | Demonstration of improved mechanical function in ischemic myocardium | Swine heart model | Confirmed functional benefits during oxygen limitation | [4] |
Mid-1980s | Discovery of tissue-specific effects | Comparative tissue studies | Revealed cardiac selectivity | [2] [6] |
Oxfenicine has proven invaluable in metabolic research due to its specific inhibition of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial long-chain fatty acid uptake. Its molecular mechanism involves competitive inhibition with carnitine, preventing the formation of acylcarnitine esters necessary for fatty acid transport into mitochondria. Unlike other CPT1 inhibitors such as etomoxir, oxfenicine demonstrates remarkable isoform selectivity, primarily targeting CPT1b, the predominant isoform expressed in cardiac muscle, skeletal muscle, and adipose tissue [3] [5]. This selectivity makes oxfenicine particularly useful for distinguishing tissue-specific contributions to systemic fatty acid metabolism.
A critical pharmacological distinction of oxfenicine is its partial inhibition profile. Functional assays demonstrate that oxfenicine reduces fatty acid oxidation by 40-60% in cardiac myocytes and adipocytes at concentrations up to 100 μM, contrasting with the near-complete inhibition achievable with other CPT1 inhibitors at similar concentrations [5] [7]. This partial inhibition more closely mimics physiological modulation than complete pathway blockade, providing a more nuanced tool for metabolic studies. Research in rodent models has revealed that this partial inhibition produces distinct metabolic adaptations across tissues. In adipose tissue, oxfenicine treatment (150 mg/kg/day for 3 weeks) reduced lipogenesis by 35-45% in both subcutaneous and epididymal depots, while simultaneously decreasing lipolysis specifically in subcutaneous adipocytes [5]. These tissue-specific responses highlighted the complex interplay between fatty acid oxidation inhibition and broader lipid homeostasis.
The tissue-specific activation of oxfenicine further enhances its utility as a precision tool. The conversion to its active metabolite, 4-HPG, depends on branched-chain amino acid aminotransferase activity, which varies significantly between tissues. This enzymatic activation is most efficient in tissues with high transaminase activity, particularly cardiac muscle, creating a built-in selectivity mechanism [2] [6]. In metabolic studies, this property allows researchers to investigate the consequences of spatially restricted inhibition within the complex network of fatty acid metabolism.
Table 2: Comparison of Oxfenicine with Other Fatty Acid Oxidation Inhibitors in Research Applications
Parameter | Oxfenicine | Etomoxir | Trimetazidine | Perhexiline |
---|---|---|---|---|
Primary Molecular Target | CPT1b | CPT1 (pan-isoform) | 3-KAT (disputed) | CPT1/CPT2 complex |
Tissue Specificity | High (heart, muscle, adipose) | Low | Low | Moderate |
Inhibition Completeness | Partial (40-60%) | Near-complete | Variable | Near-complete |
Activation Requirement | Transamination to 4-HPG | None | None | None |
Reversibility | Competitive with carnitine | Irreversible | Reversible | Reversible |
Key Research Applications | Tissue-specific FAO modulation; Cardiac energetics; Adipose metabolism | Complete FAO blockade studies; Diabetes models | Ischemic preconditioning; Angina models | Refractory angina models; Hypertrophic cardiomyopathy |
The differential sensitivity of cardiac and hepatic CPT1 to oxfenicine's active metabolite provides a compelling model for studying tissue-specific metabolic regulation. Quantitative biochemical analyses reveal that 4-HPG inhibits cardiac CPT1 with an I₅₀ of 11 μM, while hepatic CPT1 requires approximately 46 times higher concentrations (I₅₀ = 510 μM) for equivalent inhibition [2] [6]. This profound difference in sensitivity creates a therapeutic window for selective cardiac effects that cannot be achieved with non-selective CPT1 inhibitors. The molecular basis of this selectivity involves structural differences in the carnitine binding sites between the CPT1 isoforms, making cardiac CPT1b uniquely susceptible to 4-HPG-mediated inhibition [6].
The transamination capacity of tissues serves as another layer of selectivity. Cardiac tissue exhibits substantially higher oxfenicine transaminase activity compared to liver, primarily attributable to its enriched expression of branched-chain amino acid aminotransferase (isoenzyme I). This enzymatic activity correlates strongly with a tissue's ability to convert oxfenicine to its active metabolite. Comparative studies show that tissues with high branched-chain amino acid aminotransferase content—heart, skeletal muscle, and adipose tissue—efficiently activate oxfenicine, whereas tissues with lower transaminase expression exhibit minimal activation [2] [6]. This dual-selectivity mechanism (differential CPT1 sensitivity and differential activation) establishes oxfenicine as a cardioselective metabolic modulator.
The pH-dependent nature of 4-HPG's inhibition of CPT1 has important implications for cardiac metabolism under stress conditions. Similar to the endogenous CPT1 inhibitor malonyl-CoA, 4-HPG's inhibitory potency increases significantly as pH decreases, with inhibition becoming approximately 3-fold stronger when pH declines from 7.0 to 6.8 [6]. This property creates a built-in amplification mechanism during cardiac ischemia, when intracellular pH naturally decreases. As cardiac workload increases during ischemia or hypoxia, resulting in intracellular acidification, oxfenicine's metabolite becomes progressively more potent, providing enhanced CPT1 inhibition precisely when the heart most requires metabolic flexibility. This pH sensitivity represents an elegant example of context-dependent metabolic regulation exploitable for research purposes.
Table 3: Mechanisms Underlying Oxfenicine's Tissue Selectivity
Selectivity Mechanism | Cardiac Tissue | Hepatic Tissue | Functional Consequences |
---|---|---|---|
CPT1 Isoform Sensitivity (I₅₀ to 4-HPG) | High sensitivity (I₅₀ = 11 μM) | Low sensitivity (I₅₀ = 510 μM) | Selective inhibition of cardiac fatty acid oxidation at low micromolar concentrations |
Transaminase Activity | High (Branched-chain amino acid aminotransferase abundant) | Low (Multiple low-efficiency transaminases) | Efficient activation to 4-HPG in heart but not liver |
pH Sensitivity | Enhanced inhibition at lower pH (e.g., during ischemia) | Minimal pH effect | Autopotentiation during ischemic conditions |
Carnitine Reversibility | Partial reversal by increasing carnitine concentrations | Not demonstrated | Modulation by cellular carnitine availability |
The functional outcomes of oxfenicine-induced metabolic shift in cardiac tissue have been extensively documented. By redirecting substrate utilization from fatty acids to glucose, oxfenicine improves cardiac efficiency under oxygen-limited conditions. This metabolic shift produces a 30-50% reduction in oxygen consumption for equivalent ATP production, significantly preserving energy reserves during ischemia [1] [9]. Additionally, oxfenicine administration reduces the pathological rise in diastolic tension during ischemia by approximately 40%, indicating improved myocardial relaxation and compliance under metabolic stress [1]. These physiological benefits established proof-of-concept for metabolic modulation as a viable approach to cardiac protection, influencing subsequent research and drug development in cardiac metabolism.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: